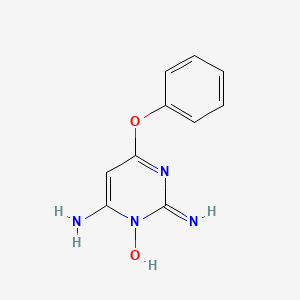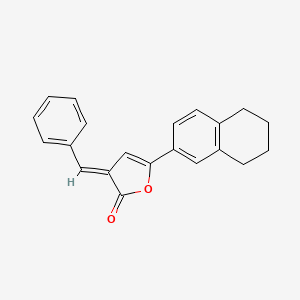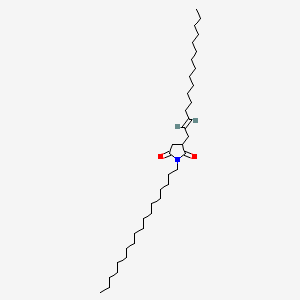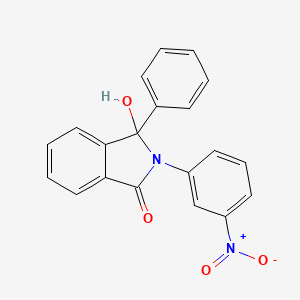![molecular formula C14H21NO2 B12905644 [3-(4-Phenylbutan-2-yl)-1,3-oxazolidin-5-yl]methanol CAS No. 54045-89-5](/img/structure/B12905644.png)
[3-(4-Phenylbutan-2-yl)-1,3-oxazolidin-5-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(4-Phenylbutan-2-yl)oxazolidin-5-yl)methanol: is a chemical compound known for its unique structure and properties It is characterized by the presence of an oxazolidine ring substituted with a phenylbutan-2-yl group and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-Phenylbutan-2-yl)oxazolidin-5-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-phenylbutan-2-one with an amino alcohol, followed by cyclization to form the oxazolidine ring. The hydroxymethyl group is then introduced through a subsequent reaction, such as reduction or hydroxylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: (3-(4-Phenylbutan-2-yl)oxazolidin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenylbutan-2-yl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield aldehydes or carboxylic acids, while substitution reactions can lead to a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (3-(4-Phenylbutan-2-yl)oxazolidin-5-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be studied for its potential interactions with biological molecules. Its structural features could make it a candidate for enzyme inhibition studies or as a ligand in receptor binding assays.
Medicine: In medicine, (3-(4-Phenylbutan-2-yl)oxazolidin-5-yl)methanol could be explored for its pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly if it exhibits bioactivity against specific targets.
Industry: In industrial applications, this compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or materials science.
Wirkmechanismus
The mechanism by which (3-(4-Phenylbutan-2-yl)oxazolidin-5-yl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazolidine ring and phenylbutan-2-yl group could play crucial roles in binding to these targets, influencing the compound’s overall bioactivity.
Vergleich Mit ähnlichen Verbindungen
(3-(4-Phenylbutan-2-yl)oxazolidin-5-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
(3-(4-Phenylbutan-2-yl)oxazolidin-5-yl)propane: Similar structure but with a propane group.
Uniqueness: (3-(4-Phenylbutan-2-yl)oxazolidin-5-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxymethyl group, in particular, allows for a range of chemical modifications, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
54045-89-5 |
|---|---|
Molekularformel |
C14H21NO2 |
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
[3-(4-phenylbutan-2-yl)-1,3-oxazolidin-5-yl]methanol |
InChI |
InChI=1S/C14H21NO2/c1-12(15-9-14(10-16)17-11-15)7-8-13-5-3-2-4-6-13/h2-6,12,14,16H,7-11H2,1H3 |
InChI-Schlüssel |
SCIFJXLQWHZETL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=CC=CC=C1)N2CC(OC2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



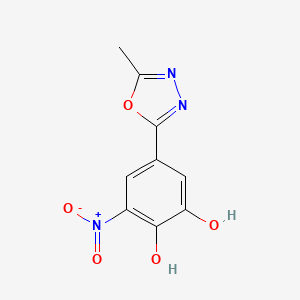

![5-(2-Methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12905593.png)
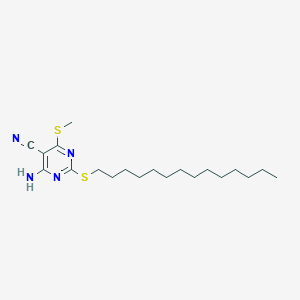
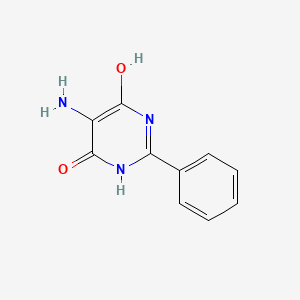
![N'-Hexanoyl-N'-(6-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)-6-oxohexyl)-7-oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanehydrazide](/img/structure/B12905605.png)
![4-Chloro-5-[(4-fluorophenyl)methoxy]-2-hexylpyridazin-3(2H)-one](/img/structure/B12905615.png)

